molecular formula C13H18ClN B1374754 (1R,3R,5S)-3-Phenyl-8-azabicyclo[3.2.1]octane hydrochloride CAS No. 36769-16-1

(1R,3R,5S)-3-Phenyl-8-azabicyclo[3.2.1]octane hydrochloride

Cat. No. B1374754
CAS RN: 36769-16-1
M. Wt: 223.74 g/mol
InChI Key: HLEFOZHDLIDURS-XCJHQLQTSA-N
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Description

(1R,3R,5S)-3-Phenyl-8-azabicyclo[3.2.1]octane hydrochloride, or (1R,3R,5S)-3-Phenyl-8-aza-bicyclo[3.2.1]octane hydrochloride, is an important organic compound used in a variety of scientific applications. It is a derivative of the cyclohexane ring system, which is a common structure in many organic compounds. This compound has been studied extensively in laboratories around the world, and its potential applications are wide-ranging.

Scientific Research Applications

Synthesis and Structural Studies

  • The compound has been synthesized and characterized, with studies focusing on its molecular structure and intermolecular interactions. For example, Wu et al. (2015) synthesized a related compound and used NMR and HRMS spectroscopy for characterization, confirming its structure via X-ray crystallography (Wu, Guo, Zhang, & Xia, 2015).

Biological Activity and Pharmacological Potential

  • Research into analogues of this compound has shown potential biological activity. Huscroft et al. (2006) reported that 1-Phenyl-8-azabicyclo[3.2.1]octane ethers act as neurokinin (NK1) receptor antagonists, offering therapeutic potential in various medical applications (Huscroft et al., 2006).

Synthesis of Derivatives and Analogs

  • Various studies have explored the synthesis of derivatives and analogs of this compound. For instance, Arakawa et al. (2003) focused on synthesizing optically active 3-azabicyclo[3.3.0]octane-2,6,8-tricarboxylic acid from related precursors (Arakawa, Ohnishi, Yoshimura, & Yoshifuji, 2003).

Crystal Structure Analysis

  • Detailed crystal structure analysis of similar compounds provides insights into the molecular interactions and stability of these compounds. For example, Wood et al. (2007) analyzed the gold(III) tetrachloride salt of a related compound, revealing insights into the molecular arrangement and hydrogen bonding patterns (Wood, Brettell, & Lalancette, 2007).

properties

IUPAC Name

(1R,5S)-3-phenyl-8-azabicyclo[3.2.1]octane;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N.ClH/c1-2-4-10(5-3-1)11-8-12-6-7-13(9-11)14-12;/h1-5,11-14H,6-9H2;1H/t11?,12-,13+;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLEFOZHDLIDURS-XCJHQLQTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC1N2)C3=CC=CC=C3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]2CC(C[C@@H]1N2)C3=CC=CC=C3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1R,3R,5S)-3-Phenyl-8-azabicyclo[3.2.1]octane hydrochloride

CAS RN

36769-16-1
Record name (1R,3R,5S)-3-phenyl-8-azabicyclo[3.2.1]octane hydrochloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(1R,3R,5S)-3-Phenyl-8-azabicyclo[3.2.1]octane hydrochloride
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(1R,3R,5S)-3-Phenyl-8-azabicyclo[3.2.1]octane hydrochloride
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(1R,3R,5S)-3-Phenyl-8-azabicyclo[3.2.1]octane hydrochloride
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(1R,3R,5S)-3-Phenyl-8-azabicyclo[3.2.1]octane hydrochloride
Reactant of Route 6
(1R,3R,5S)-3-Phenyl-8-azabicyclo[3.2.1]octane hydrochloride

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